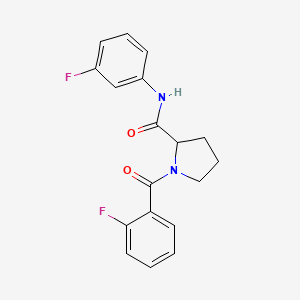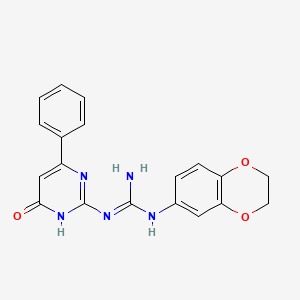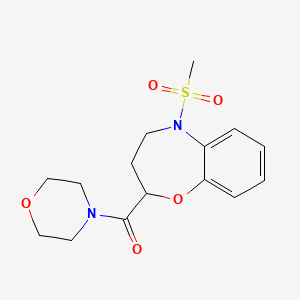![molecular formula C20H24N4O4 B6091096 5-[4-(3-ethoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline](/img/structure/B6091096.png)
5-[4-(3-ethoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-(3-ethoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline, also known as ENA, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the nitroaniline family of compounds and has been shown to have a range of interesting properties that make it useful for a variety of different applications.
作用机制
The mechanism of action of 5-[4-(3-ethoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline involves its ability to undergo a redox reaction with ROS. This reaction results in a change in the fluorescence properties of this compound, which can be detected using fluorescence microscopy or spectroscopy. This mechanism of action has been well characterized and has been used to develop a range of different assays for the detection of ROS.
Biochemical and Physiological Effects:
This compound has been shown to have a range of interesting biochemical and physiological effects. For example, this compound has been shown to have antioxidant properties and can protect cells from oxidative stress. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce inflammation in a variety of different cell types.
实验室实验的优点和局限性
5-[4-(3-ethoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline has a number of advantages for use in lab experiments. For example, this compound is highly selective for ROS and can be used to detect ROS in living cells and tissues. Additionally, this compound is relatively easy to synthesize and can be produced in large quantities. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound is sensitive to pH and temperature changes, which can affect its fluorescence properties. Additionally, this compound can be toxic to cells at high concentrations, which can limit its use in certain applications.
未来方向
There are a number of different future directions for research on 5-[4-(3-ethoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline. One promising area of research involves the development of new assays for the detection of ROS using this compound. Additionally, this compound could be used in combination with other fluorescent probes to develop multi-color imaging assays for the detection of different types of ROS. Finally, this compound could be used in combination with other compounds to develop new therapies for oxidative stress-related diseases.
合成方法
The synthesis of 5-[4-(3-ethoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline involves a multi-step process that begins with the reaction of 3-ethoxybenzoyl chloride with piperazine to form the intermediate 4-(3-ethoxybenzoyl)-1-piperazine. This intermediate is then reacted with N-methyl-2-nitroaniline to form the final product, this compound. This synthesis method has been optimized over the years to improve the yield and purity of the final product.
科学研究应用
5-[4-(3-ethoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. This compound has been shown to be highly selective for ROS and can be used to detect ROS in living cells and tissues.
属性
IUPAC Name |
(3-ethoxyphenyl)-[4-[3-(methylamino)-4-nitrophenyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-3-28-17-6-4-5-15(13-17)20(25)23-11-9-22(10-12-23)16-7-8-19(24(26)27)18(14-16)21-2/h4-8,13-14,21H,3,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CILYSOYGEDHVNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-benzyl-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine](/img/structure/B6091015.png)

![N-ethyl-3-[2-(3-fluorophenyl)ethyl]-1-piperidinecarboxamide](/img/structure/B6091018.png)


![N-methyl-5-[1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6091053.png)
![(3-{3-[(2-hydroxy-5-nitrobenzylidene)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetic acid](/img/structure/B6091059.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-(4-pyridinyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6091061.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6091063.png)
![N-[3-(1H-pyrazol-1-yl)phenyl]-1-(4,4,4-trifluorobutyl)prolinamide](/img/structure/B6091073.png)
![2-[1-(3,4-difluorobenzyl)-4-(2-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6091080.png)
![N'-(5-bromo-2-hydroxybenzylidene)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B6091089.png)
![3-hydroxy-3-[2-(8-quinolinylhydrazono)propyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6091099.png)
![3-[1-(2-fluorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B6091106.png)
